![molecular formula C20H28N4O2 B11038003 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11038003.png)
5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-Butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has drawn attention due to its role in preventing neuronal death and promoting overall brain health .
Preparation Methods
The synthetic route for this compound involves the following steps:
Synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Piperazine reacts with the appropriate substituted phenyl derivative in the presence of potassium carbonate (K2CO3) to yield the intermediate compound .
Conversion to 5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one: Further modifications lead to the final compound .
Chemical Reactions Analysis
This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed depend on the reaction type and substituents present.
Scientific Research Applications
The compound’s applications span several fields:
Chemistry: It serves as a building block for designing new molecules.
Biology: Researchers explore its effects on cellular processes and signaling pathways.
Medicine: Investigations focus on its potential therapeutic applications, especially in neurodegenerative diseases.
Industry: Industries may use it as a starting material for drug development.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neurons.
Anti-Inflammatory Pathway: Inhibition of NF-kB inflammatory pathway contributes to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Biological Activity
5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4O with a molecular weight of approximately 312.41 g/mol. The structure features a pyrimidine core substituted with a butyl group and a piperazine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through modulation of kinase pathways, which are crucial in various cellular processes, including proliferation, differentiation, and apoptosis. The specific biological targets for this compound have not been extensively documented; however, related pyrimidine derivatives have shown inhibition against several kinases involved in cancer progression and other diseases.
Antimicrobial Activity
A study demonstrated that pyrimidine derivatives can exhibit significant antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Pyrimidine derivatives are well-known for their anticancer activities. Research has shown that they can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. For instance, studies on structurally related compounds indicate that they can effectively inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
Case Studies
- Antimalarial Activity : A related study identified novel pyrimidine derivatives that inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The most potent compounds showed IC50 values in the nanomolar range against specific kinases essential for parasite survival .
- Kinase Inhibition : A series of studies focused on the inhibition of kinases such as PfGSK3 and PfPK6 by pyrimidine analogs. These studies utilized high-throughput screening methods to identify compounds with significant inhibitory effects, which could be extrapolated to predict the activity of this compound .
Table 1: Biological Activities of Related Pyrimidine Compounds
Properties
Molecular Formula |
C20H28N4O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-9-18-15(2)21-20(22-19(18)25)24-12-10-23(11-13-24)16-7-6-8-17(14-16)26-3/h6-8,14H,4-5,9-13H2,1-3H3,(H,21,22,25) |
InChI Key |
GMFAINHCQMCJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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